(R)-1-(Pyrrolidin-3-yl)cyclopropanamine

Description

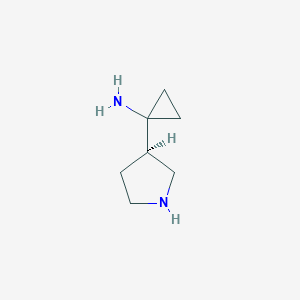

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14N2 |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

1-[(3R)-pyrrolidin-3-yl]cyclopropan-1-amine |

InChI |

InChI=1S/C7H14N2/c8-7(2-3-7)6-1-4-9-5-6/h6,9H,1-5,8H2/t6-/m1/s1 |

InChI Key |

LVDQCHMWCCBEMR-ZCFIWIBFSA-N |

Isomeric SMILES |

C1CNC[C@@H]1C2(CC2)N |

Canonical SMILES |

C1CNCC1C2(CC2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies

Enantioselective Construction of the Cyclopropanamine Moiety

The enantioselective formation of the cyclopropanamine unit is a critical step in the synthesis of (R)-1-(pyrrolidin-3-yl)cyclopropanamine. One prominent strategy involves the asymmetric cyclopropanation of olefins. This can be achieved using chiral catalysts that facilitate the transfer of a carbene or carbenoid to an alkene substrate, thereby establishing the three-membered ring with a high degree of enantioselectivity. For instance, rhodium and copper complexes with chiral ligands have proven effective in catalyzing such transformations.

Another approach involves the use of chiral auxiliaries attached to the cyclopropane (B1198618) precursor. These auxiliaries guide the stereochemical outcome of subsequent reactions, such as the introduction of the amine group, and are then cleaved to yield the enantiomerically enriched cyclopropanamine. Furthermore, enzymatic resolutions and desymmetrization strategies have been employed to separate enantiomers or selectively react with one enantiomer of a racemic cyclopropane derivative.

Recent advancements have also focused on the development of novel reagents and catalytic systems for the direct asymmetric synthesis of functionalized cyclopropanes, which can then be converted to the desired cyclopropanamine. researchgate.net These methods often provide access to highly enantioenriched products under mild reaction conditions. researchgate.net

Stereocontrolled Synthesis of the Pyrrolidine (B122466) Framework

The stereocontrolled synthesis of the (R)-pyrrolidine framework is equally crucial. A common and versatile approach begins with readily available chiral starting materials, such as (R)-malic acid or amino acids like L-proline, which already possess the desired stereocenter. nih.gov These chiral pool starting materials can be elaborated through a series of stereoretentive or stereoinvertive steps to construct the pyrrolidine ring.

Asymmetric catalysis also plays a pivotal role in constructing the chiral pyrrolidine ring from achiral precursors. nih.gov For example, transition metal-catalyzed asymmetric hydrogenation of pyrrole (B145914) derivatives or enantioselective cycloaddition reactions can establish the required stereochemistry with high efficiency. nih.gov Organocatalysis has also emerged as a powerful tool, with chiral amines or phosphoric acids catalyzing reactions like Michael additions and aldol (B89426) condensations to form pyrrolidine precursors with excellent enantiocontrol. unibo.it

Classical methods for pyrrolidine synthesis, such as alkylations, condensations, and reductions of cyclic precursors like succinimides, have been adapted for stereoselective synthesis through the use of chiral reagents and catalysts. nih.gov The Overman rearrangement, an aza-Cope rearrangement-Mannich cyclization, is another powerful method for the stereocontrolled synthesis of substituted pyrrolidines. nih.gov

Convergent and Divergent Synthetic Routes to this compound

In contrast, a divergent synthesis starts from a common intermediate that is later elaborated to introduce the cyclopropylamine (B47189) moiety. This strategy is often beneficial for creating a library of related compounds for structure-activity relationship studies, as modifications can be introduced late in the synthetic sequence.

Strategies Involving Catalytic Hydrogenation and Reductive Amination

Catalytic hydrogenation and reductive amination are key transformations in many synthetic routes to this compound. nih.gov Catalytic asymmetric hydrogenation, often employing chiral ruthenium or rhodium phosphine (B1218219) complexes, can be used to establish the stereocenter on the pyrrolidine ring or a precursor. nih.gov For example, the hydrogenation of a suitably substituted pyrroline (B1223166) or a β-keto amide precursor can afford the desired (R)-pyrrolidine derivative with high enantioselectivity. nih.gov

Reductive amination is a versatile method for forming the C-N bond connecting the pyrrolidine and cyclopropylamine moieties. This reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ. nih.govmdpi.com The choice of reducing agent, such as sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation, can influence the stereochemical outcome of the reaction. nih.govmdpi.com In some cases, a chiral auxiliary on either the amine or the carbonyl compound can direct the stereochemistry of the newly formed bond. Iridium-catalyzed transfer hydrogenation has also been shown to be an effective method for the reductive amination of diketones to form N-aryl-substituted pyrrolidines. mdpi.com

Table 1: Selected Catalysts and Conditions for Reductive Amination in Pyrrolidine Synthesis

| Catalyst/Reagent | Substrates | Conditions | Outcome |

| Iridium Complex | Diketones and anilines | Transfer hydrogenation | N-aryl-substituted pyrrolidines in good to excellent yields |

| Rhodium Catalyst | Amines and α-carbonylcyclopropanes | Reductive amination | Traditional reductive amination product |

| Ruthenium Catalyst | Amines and α-carbonylcyclopropanes | Ring expansion | Pyrrolidine synthesis |

| Raney Ni | 1,3-Cyclohexanedione and ammonia | Hydrogenation | 1,3-Cyclohexanediamine |

Asymmetric Michael Additions in Pyrrolidine Precursor Synthesis

Asymmetric Michael additions are a powerful tool for the enantioselective synthesis of pyrrolidine precursors. rsc.orgnih.govnih.gov This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. By using a chiral catalyst, such as a chiral amine or a metal complex with a chiral ligand, the addition can be controlled to produce a product with high enantiomeric excess. rsc.orgnih.govnih.gov

For example, the Michael addition of a nitroalkane to an enoate, catalyzed by a chiral squaramide-based organocatalyst, can generate a key intermediate for the synthesis of highly functionalized chiral pyrrolidines. rsc.org Similarly, chiral ionic liquids derived from proline have been used to catalyze the Michael addition of ketones or aldehydes to nitroolefins, affording pyrrolidine precursors with good to excellent enantioselectivities. nih.gov The resulting adducts, containing both a nitro group and a carbonyl group, can be further manipulated through reduction and cyclization to form the desired pyrrolidine ring. mdpi.com

Table 2: Examples of Asymmetric Michael Additions in Pyrrolidine Synthesis

| Catalyst | Reactants | Product | Enantiomeric Excess (ee) |

| Squaramide | Nitroalkenes and tosylaminomethyl enones | Trisubstituted pyrrolidines | up to >99% |

| Chiral Ionic Liquids (proline-derived) | Ketones/aldehydes and nitroolefins | Functionalized pyrrolidines | High chiral induction |

| O-TMS-protected prolinol | Nitromethane and α,β-unsaturated aldehyde | Michael adduct | 94-96% |

Preparation via Ring-Opening Reactions and Cycloadditions

Ring-opening reactions of strained ring systems, such as cyclopropanes, can be a valuable strategy for the synthesis of pyrrolidine precursors. researchgate.netnih.gov For instance, donor-acceptor cyclopropanes can undergo ring-opening upon treatment with a nucleophile, leading to a 1,3-difunctionalized intermediate that can be cyclized to form a pyrrolidine. researchgate.netnih.gov The stereochemistry of the starting cyclopropane can be transferred to the final product, providing a stereocontrolled route to the pyrrolidine ring. nih.gov Hypervalent iodine reagents have been used to achieve fluorinative ring-opening of cyclopropanes, leading to 1,3-difluorination and 1,3-oxyfluorination products. rsc.org

Cycloaddition reactions, particularly [3+2] cycloadditions, offer a direct and atom-economical way to construct the pyrrolidine ring. nih.gov These reactions involve the combination of a three-atom component and a two-atom component to form the five-membered ring in a single step. For example, the reaction of an azomethine ylide with an alkene can generate a pyrrolidine ring with multiple stereocenters. researchgate.net The use of chiral catalysts or chiral auxiliaries can render these cycloadditions enantioselective, providing access to optically active pyrrolidines. nih.gov

Derivatization from Pre-Functionalized Chiral Precursors

An alternative and often highly efficient approach to this compound involves the use of pre-functionalized chiral precursors. mdpi.com This strategy leverages the readily available pool of chiral molecules, such as amino acids, carbohydrates, and terpenes. These starting materials already contain one or more stereocenters, which can be used to control the stereochemistry of the final product.

For instance, starting from a chiral pyrrolidine derivative, the cyclopropylamine moiety can be introduced through a variety of methods. mdpi.com One common approach is the reaction of a pyrrolidine-3-one with a cyclopropylating reagent, followed by conversion of the resulting alcohol to an amine. Alternatively, a nucleophilic cyclopropyl (B3062369) group can be added to an electrophilic center on the pyrrolidine ring.

This derivatization approach offers several advantages, including the potential for shorter synthetic routes and the avoidance of challenging enantioselective steps. The stereochemical integrity of the starting material is often maintained throughout the synthetic sequence, ensuring the formation of the desired (R)-enantiomer.

Chemical Reactivity and Synthetic Applications As a Chiral Building Block

Reactivity Profiles of the Amine and Cyclopropane (B1198618) Functionalities

The synthetic utility of (R)-1-(Pyrrolidin-3-yl)cyclopropanamine is dictated by the reactivity of its constituent functional groups. The molecule contains two distinct nitrogen nucleophiles: a secondary amine within the pyrrolidine (B122466) ring and a primary amine attached to the cyclopropane ring.

Amine Groups: The presence of two amine groups with different steric and electronic environments allows for potential regioselective reactions. The primary amine is generally more sterically accessible and, in the absence of electronic effects, typically more nucleophilic than the secondary amine. However, the pyrrolidine nitrogen's reactivity can be modulated by ring conformation. Synthetic strategies often employ protecting groups, such as a tert-butoxycarbonyl (Boc) group, on one of the amines to direct reactions toward the other, thus enabling precise control over the synthetic outcome.

Cyclopropane Ring: The three-membered cyclopropane ring is characterized by significant ring strain. While this strain can be harnessed for ring-opening reactions in some contexts, particularly when activated by adjacent electron-withdrawing groups, the cyclopropane in this molecule is generally stable under standard synthetic conditions such as amidation, alkylation, and arylation. It primarily serves as a rigid, three-dimensional scaffold that introduces a non-planar element into the final compound's structure.

Carbon-Nitrogen Bond Forming Reactions

The nucleophilic nature of the two amine groups makes this compound an excellent substrate for a variety of carbon-nitrogen bond-forming reactions. These reactions are fundamental to its use as a building block for creating more complex molecular architectures.

The primary and secondary amines readily undergo acylation reactions with activated carboxylic acid derivatives (such as acid chlorides or anhydrides) or with carboxylic acids using standard coupling agents (like HATU or EDC) to form amides. Similarly, reaction with isocyanates or carbamoyl (B1232498) chlorides yields the corresponding ureas. These reactions are crucial for linking the cyclopropanamine-pyrrolidine scaffold to other molecular fragments.

N-alkylation and N-arylation provide further means to functionalize the molecule. Alkylation can be achieved by reacting the amine groups with alkyl halides or through reductive amination with aldehydes or ketones. Arylation is typically accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which forms a C(aryl)-N bond. These strategies allow for the attachment of various alkyl and aryl substituents, expanding the chemical space accessible from this chiral building block.

| Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|

| Amidation | Carboxylic Acids (+ coupling agent), Acid Chlorides | Amide |

| Ureafication | Isocyanates, Carbamoyl Chlorides | Urea |

| Alkylation | Alkyl Halides, Aldehydes/Ketones (Reductive Amination) | Substituted Amine |

| Arylation | Aryl Halides (+ Pd or Cu catalyst) | Aryl Amine |

Strategic Integration into Diverse Heterocyclic Scaffolds

A primary application of this compound is its incorporation into heterocyclic systems known for their biological activities. The unique conformation and functionality of this building block can impart desirable pharmacological properties to the final molecule.

The quinoline (B57606) ring is a privileged scaffold in medicinal chemistry, forming the core of many therapeutic agents. nih.gov Research has shown the successful integration of the 1-(pyrrolidin-3-yl)cyclopropanamine (B11924444) moiety into 2-oxoquinoline derivatives to develop novel antimicrobial agents. researchgate.netbohrium.com In this context, the building block is typically not used to construct the quinoline core itself. Instead, it is strategically appended to a pre-formed quinoline system. A common synthetic approach involves the nucleophilic substitution of a leaving group (e.g., a halogen) on the quinoline ring by one of the amine functionalities of the cyclopropanamine-pyrrolidine fragment. This modular approach allows for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Pyrazolo[1,5-a]pyrimidines are another class of heterocyclic compounds with significant therapeutic potential, particularly as protein kinase inhibitors in cancer treatment. nih.govrsc.org The synthesis of substituted pyrazolo[1,5-a]pyrimidines often involves a multi-step sequence that builds the core and then diversifies it by adding various substituents. nih.gov

The incorporation of this compound into this scaffold typically proceeds via nucleophilic aromatic substitution (SNAr). A common precursor, such as a 5,7-dichloro-pyrazolo[1,5-a]pyrimidine, allows for the sequential and regioselective displacement of the chlorine atoms. nih.gov The cyclopropanamine-pyrrolidine moiety can be introduced by reacting it as a nucleophile, displacing one of the chloro substituents to form a stable C-N bond and covalently link the chiral building block to the heterocyclic core. This strategy is widely used in drug discovery to explore how different amine substituents modulate the biological activity and selectivity of the resulting kinase inhibitors.

| Heterocyclic Scaffold | Typical Synthetic Strategy | Therapeutic Relevance |

|---|---|---|

| Quinoline | Nucleophilic substitution of a leaving group on the quinoline core. | Antimicrobial, Anticancer. nih.gov |

| Pyrazolo[1,5-a]pyrimidine | Nucleophilic aromatic substitution (SNAr) of a halogen on the pyrimidine (B1678525) ring. | Protein Kinase Inhibition, Cancer Therapy. rsc.org |

Formation of Pyrimidine-Based Derivatives

The chiral scaffold of this compound serves as a valuable building block in the synthesis of complex heterocyclic structures, particularly pyrimidine-based derivatives. Pyrimidines are a critical class of compounds in medicinal chemistry, forming the core of numerous therapeutic agents due to their ability to mimic biological purines and interact with a wide range of biological targets. nih.gov The development of new synthetic routes to create pyrimidine derivatives with diverse molecular structures is a significant focus of research. nih.gov

The dual amine functionality of this compound—a primary amine on the cyclopropyl (B3062369) group and a secondary amine within the pyrrolidine ring—offers versatile reactivity for constructing pyrimidine rings or for substitution onto existing pyrimidine cores. The primary amine is typically more nucleophilic and less sterically hindered, allowing for selective reactions.

One common synthetic strategy involves the reaction of the primary amine with a suitably substituted pyrimidine precursor containing a good leaving group, such as a chlorine atom. For instance, in the synthesis of selective Janus kinase (JAK) inhibitors, building blocks containing a pyrrolo[2,3-d]pyrimidine core (a deazapurine) are often employed. rsc.org The amine group of a chiral fragment can be coupled to the 4-chloro position of the pyrrolo[2,3-d]pyrimidine scaffold to generate the final inhibitor. This type of nucleophilic aromatic substitution is a cornerstone reaction for functionalizing pyrimidine and related heterocyclic systems. nih.gov

The general reaction scheme for such a coupling is depicted below:

Table 1: Illustrative Reaction for Pyrimidine Derivative Formation

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | (R)-N-(1-(Pyrrolidin-3-yl)cyclopropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Nucleophilic Aromatic Substitution |

The stereochemistry of the (R)-enantiomer is crucial, as the defined three-dimensional orientation of the pyrrolidine and cyclopropane rings can lead to specific, high-affinity interactions with the target protein, a key consideration in modern drug design. nih.gov

Utility in Fragment-Based Drug Discovery and Design

Fragment-Based Drug Discovery (FBDD) is a well-established method for identifying lead compounds in drug discovery. nih.govmdpi.com This approach screens small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. mdpi.comnih.gov These initial hits are then optimized and grown into more potent, lead-like molecules. nih.gov this compound embodies several key characteristics that make it an ideal scaffold or fragment for FBDD.

A central theme in modern FBDD is the move away from flat, aromatic structures towards molecules with greater three-dimensional (3D) character. nih.gov Saturated, sp³-rich scaffolds like the pyrrolidine ring provide enhanced 3D coverage due to their non-planar conformations, a phenomenon known as "pseudorotation". nih.gov This 3D shape can lead to improved binding efficiency and selectivity. The rigid cyclopropane ring further enhances this structural definition and provides specific vectors for fragment elaboration. whiterose.ac.uk

The physicochemical properties of this compound align well with the principles of FBDD, often summarized by the "Rule of Three":

Table 2: Physicochemical Properties of this compound vs. "Rule of Three"

| Property | "Rule of Three" Guideline | This compound (Calculated) | Conformance |

|---|---|---|---|

| Molecular Weight | ≤ 300 Da | ~126.2 Da | Yes |

| cLogP | ≤ 3 | ~ -0.5 | Yes |

| Hydrogen Bond Donors | ≤ 3 | 2 (two -NH groups) | Yes |

| Hydrogen Bond Acceptors | ≤ 3 | 2 (two N atoms) | Yes |

| Rotatable Bonds | ≤ 3 | 2 | Yes |

Its combination of low molecular weight, high sp³-carbon fraction, and defined stereochemistry makes it a high-quality starting point. nih.gov Medicinal chemists can use this fragment as a core and systematically add functional groups to its reactive handles (the two amine groups) to explore the binding pocket of a target protein and optimize interactions for increased potency. nih.govwhiterose.ac.uk

Role in Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a key strategy in medicinal chemistry used to design new drug candidates by replacing the central core structure (scaffold) of a known active molecule with a chemically different one, while retaining similar biological activity. nih.gov This technique is employed to discover novel compounds with improved properties, such as enhanced potency, better metabolic stability, or new intellectual property. dundee.ac.ukchemrxiv.org

The unique, rigid, and three-dimensional structure of the 1-(pyrrolidin-3-yl)cyclopropane motif makes it an excellent candidate for scaffold hopping exercises. It can replace more common, conformationally flexible, or planar scaffolds found in existing drugs. For example, a simple piperidine (B6355638) or cyclohexyl ring, common in many drug candidates, could be replaced with this spirocyclic-like scaffold to introduce conformational rigidity and a different spatial arrangement of functional groups. This can lead to improved binding affinity and a novel chemical series.

Table 3: this compound in Scaffold Hopping

| Original Scaffold | Potential Replacement | Rationale for Hopping | Desired Outcome |

|---|---|---|---|

| Piperidine-4-amine | This compound | Introduce 3D complexity and rigidity; explore novel vector space. | Improved binding affinity, selectivity, novel IP. |

| 1,4-Diaminocyclohexane | This compound | Reduce conformational flexibility; alter pKa of amines. | Better pharmacokinetic profile, enhanced target engagement. |

Furthermore, the compound can serve as a bioisosteric replacement for other functional groups. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. nih.gov The diamine arrangement in this compound can act as a bioisostere for other diamine-containing linkers or fragments. Replacing a flexible diaminoalkane linker with this more rigid structure could lock the molecule into a more bioactive conformation, thereby enhancing its potency. This strategy of replacing a functional group to improve activity and metabolic stability is a common practice in drug optimization. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemical relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the carbon-hydrogen framework of a molecule. For (R)-1-(Pyrrolidin-3-yl)cyclopropanamine, the ¹H NMR spectrum would be expected to display a series of distinct signals corresponding to the chemically non-equivalent protons in the pyrrolidine (B122466) and cyclopropane (B1198618) rings.

Expected ¹H NMR Data:

The chemical shifts (δ) of the protons are influenced by their local electronic environment. The protons on the pyrrolidine ring would likely appear in the range of 1.5-3.5 ppm. The methine proton at the chiral center (C3 of the pyrrolidine ring) would be of particular interest. Its coupling to the adjacent methylene (B1212753) protons would provide critical information about the ring's conformation. The protons on the cyclopropane ring are expected to resonate at higher field (lower ppm values), typically in the 0.5-1.5 ppm range, due to the ring strain and anisotropic effects. The amine (-NH₂) and the secondary amine (-NH-) protons would exhibit broad signals, and their chemical shifts would be highly dependent on the solvent and concentration.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), would be employed to establish proton-proton coupling networks, confirming the connectivity of the protons within the pyrrolidine and cyclopropane rings. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the spatial proximity of protons, aiding in the determination of the relative stereochemistry and preferred conformations of the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Cyclopropyl-H | 0.5 - 1.5 | Multiplets | J-coupling data would be complex due to diastereotopicity |

| Pyrrolidine-H (C4, C5) | 1.5 - 2.5 | Multiplets | - |

| Pyrrolidine-H (C2) | 2.5 - 3.5 | Multiplets | - |

| Pyrrolidine-H (C3) | 2.8 - 3.8 | Multiplet | - |

| NH₂ | Variable | Broad singlet | - |

| NH | Variable | Broad singlet | - |

Note: The predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Data:

The carbon atoms of the cyclopropane ring are expected to be observed at a relatively high field (10-30 ppm). The carbons of the pyrrolidine ring would typically resonate in the range of 25-60 ppm. The carbon atom attached to the nitrogen in the pyrrolidine ring (C2 and C5) would be deshielded compared to the other pyrrolidine carbons.

Heteronuclear correlation techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the proton and carbon signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, allowing for the complete assembly of the molecular structure.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass with high precision, which in turn allows for the unambiguous determination of its molecular formula.

Expected Fragmentation Pathways:

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would undergo characteristic fragmentation. Common fragmentation pathways would likely involve the cleavage of the C-C bond between the two rings, loss of the amino group from the cyclopropane ring, and fragmentation of the pyrrolidine ring. The analysis of these fragment ions provides valuable information that corroborates the proposed structure. For instance, a prominent fragment would be expected corresponding to the protonated pyrrolidine ring or the cyclopropylamine (B47189) cation.

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are essential for the assignment of the absolute configuration of chiral centers.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule

X-ray Crystallography for Definitive Three-Dimensional Structural Analysis

A theoretical data table below illustrates the kind of parameters that would be determined from such an analysis.

Interactive Data Table: Hypothetical Crystallographic Data

| Parameter | Expected Value Range/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁ |

| a (Å) | Unit cell dimension |

| b (Å) | Unit cell dimension |

| c (Å) | Unit cell dimension |

| α (°) | Unit cell angle |

| β (°) | Unit cell angle |

| γ (°) | Unit cell angle |

| Volume (ų) | Volume of the unit cell |

| Z | Molecules per unit cell |

| C-N Bond Lengths (Å) | ~1.45 - 1.48 Å |

| C-C Bond Lengths (Å) | ~1.48 - 1.55 Å |

| N-H Bond Lengths (Å) | ~1.00 - 1.02 Å |

| Pyrrolidine Ring | Envelope or Twist conformation |

Note: The data in this table is illustrative and not based on experimental results for this compound.

Vibrational Spectroscopy (IR) for Functional Group Confirmation

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An IR spectrum for this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds, such as N-H, C-H, C-N, and C-C.

The analysis would focus on identifying key peaks that confirm the presence of the primary amine, the secondary amine within the pyrrolidine ring, and the aliphatic C-H bonds of the cyclopropyl (B3062369) and pyrrolidine rings.

Interactive Data Table: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (NH₂) |

| 3350 - 3310 | N-H Stretch | Secondary Amine (NH) |

| 3100 - 3000 | C-H Stretch | Cyclopropyl C-H |

| 2975 - 2850 | C-H Stretch | Pyrrolidine C-H |

| 1650 - 1580 | N-H Scissoring (bend) | Primary Amine (NH₂) |

| 1470 - 1440 | CH₂ Scissoring (bend) | Alkane (CH₂) |

| 1250 - 1020 | C-N Stretch | Amine |

| 1020 - 1000 | Ring Breathing | Cyclopropane |

Note: This table represents predicted absorption ranges for the functional groups present in the molecule and is not derived from an experimental spectrum of this compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of (R)-1-(pyrrolidin-3-yl)cyclopropanamine. These ab initio (from first principles) and Density Functional Theory (DFT) methods solve the electronic Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and energetic properties wikipedia.orgnih.gov.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be employed to determine the most stable three-dimensional structure. arabjchem.orgmdpi.com These calculations would optimize bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also obtained from DFT calculations. arabjchem.org The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. For similar amine-containing heterocyclic compounds, the HOMO is typically localized on the nitrogen atoms, indicating their role as electron donors in chemical reactions. The LUMO, conversely, indicates the most likely site for nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | ~ 2.0 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | ~ 8.5 eV | Correlates with chemical stability and reactivity |

| Dipole Moment | ~ 1.5 - 2.5 D | Influences solubility and intermolecular interactions |

Note: These values are illustrative and based on typical DFT results for similar small amine-containing organic molecules.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a higher level of theoretical accuracy compared to DFT, albeit at a greater computational cost. wikipedia.orgarxiv.org These methods are particularly useful for obtaining precise energy calculations and for studying systems where electron correlation is significant. For a molecule like this compound, ab initio calculations can be used to benchmark the results from DFT and to investigate the subtle energetic differences between various stereoisomers and conformers. nih.govmdpi.comresearchgate.net This high level of accuracy is critical for reliably predicting the relative stabilities of different molecular arrangements. acs.org

Conformational Analysis and Stereoisomeric Stability Studies

The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. nih.gov For the pyrrolidine ring in this compound, the two primary puckering modes are Cγ-exo and Cγ-endo. acs.org The relative stability of these conformers is influenced by the substituents on the ring. nih.govacs.org The cyclopropylamine (B47189) group at the 3-position will have a significant impact on the preferred puckering of the pyrrolidine ring.

Computational methods can be used to map the potential energy surface of the molecule as a function of its dihedral angles, revealing the most stable conformations and the energy barriers between them. The stability of the (R) stereoisomer can be compared to its (S) counterpart by calculating their ground-state energies. Such studies are crucial for understanding how the molecule's specific three-dimensional shape, which is determined by its most stable conformation, influences its biological activity. beilstein-journals.org

Table 2: Relative Energies of Pyrrolidine Ring Puckering in a Substituted Pyrrolidine

| Conformation | Dihedral Angle (N-C1-C2-C3) | Relative Energy (kcal/mol) |

|---|---|---|

| Cγ-endo | ~ -20° to -40° | 0 (Reference) |

| Cγ-exo | ~ +20° to +40° | 0.5 - 2.0 |

Note: These are representative values for a substituted pyrrolidine ring and the exact energies for this compound would require specific calculations.

Prediction of Molecular Properties for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. numberanalytics.com Computational methods can predict various molecular descriptors that are important for SAR analysis. protoqsar.comnih.gov These descriptors can be broadly classified into electronic, steric, and lipophilic properties.

For this compound, properties such as molecular weight, logP (a measure of lipophilicity), polar surface area (PSA), number of hydrogen bond donors and acceptors, and molecular volume can be calculated. nih.gov These properties are crucial for predicting the molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). researchgate.net By calculating these properties for a series of related molecules, a quantitative structure-activity relationship (QSAR) model can be developed to predict the biological activity of new, unsynthesized compounds. arabjchem.org

Computational Modeling of Reaction Mechanisms

For instance, the synthesis of substituted pyrrolidines often involves cycloaddition reactions or nucleophilic substitution. acs.orgtandfonline.comorganic-chemistry.orgnih.gov DFT calculations can be used to investigate the stereoselectivity of these reactions, explaining why one stereoisomer is formed preferentially over another. This understanding can be invaluable for optimizing synthetic routes to produce the desired (R) isomer with high purity. rsc.org

In Silico Approaches in Ligand-Target Interactions and Drug Design

In silico methods are a cornerstone of modern drug discovery and are used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov Molecular docking is a common technique used to predict the binding mode and affinity of a small molecule to the active site of a target protein. researchgate.netresearchgate.net These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

The pyrrolidine scaffold is a common motif in many biologically active compounds, and its derivatives have been investigated as inhibitors for various enzymes. frontiersin.orgresearchgate.net For this compound, docking studies could be performed against potential targets to generate hypotheses about its mechanism of action and to guide the design of more potent analogs. Molecular dynamics (MD) simulations can further be used to study the stability of the predicted binding mode over time.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Mechanistic Studies of Biological Activities of R 1 Pyrrolidin 3 Yl Cyclopropanamine Derivatives

Exploration of Antimicrobial Action Mechanisms

Derivatives of (R)-1-(pyrrolidin-3-yl)cyclopropanamine have been investigated for their potential as antimicrobial agents, targeting critical pathways in bacterial physiology.

Inhibition of Bacterial Growth (e.g., K. pneumoniae, ESBL-E. coli)

While many pyrrolidine (B122466) derivatives have been synthesized and tested against various bacteria, specific data on the direct action of this compound derivatives against Klebsiella pneumoniae and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli are emerging. Research into 1-(pyrrolidin-3-yl)cyclopropanamine-linked 2-oxoquinoline derivatives has shown antibacterial activity. researchgate.net One study noted that a specific chaetoglobosin derivative demonstrated significant activity against K. pneumoniae and ESBL-E. coli, with Minimum Inhibitory Concentration (MIC) values of 4.0 μg/mL and 16.0 μg/mL, respectively. researchgate.net The activity against K. pneumoniae was reported to be stronger than that of the antibiotic meropenem. researchgate.net

Generally, the effectiveness of antimicrobial compounds against Gram-negative bacteria like K. pneumoniae and E. coli is often challenged by the bacterial outer membrane, which acts as a permeability barrier, and by the presence of efflux pumps that actively remove foreign compounds from the cell. nih.govtandfonline.com Spiropyrrolidine oxindole (B195798) derivatives, for instance, have shown excellent activity against K. pneumoniae, with some compounds exhibiting MIC values as low as 0.005 μg/mL. nih.gov

Proposed Molecular Targets in Antimicrobial Pathways

The antimicrobial effects of this compound derivatives are linked to the inhibition of essential bacterial enzymes.

Peptide Deformylase (PDF): One of the primary proposed targets is peptide deformylase, a metalloenzyme crucial for bacterial protein synthesis. nih.govnih.gov PDF catalyzes the removal of the N-formyl group from the N-terminal methionine of newly synthesized polypeptides, a step that is essential for protein maturation and bacterial viability. nih.govoup.com Inhibition of this enzyme effectively halts protein synthesis, leading to bacterial growth inhibition. nih.gov The gene encoding PDF, def, is essential for the growth and survival of bacteria like E. coli and is conserved across pathogenic species. nih.govasm.org

MurA Enzyme: Another potential target is the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme. nih.govresearchgate.net MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. nih.govresearchgate.net Inhibition of MurA disrupts cell wall synthesis, compromising the structural integrity of the bacterium. bmj.com The antibiotic fosfomycin (B1673569) targets this enzyme, and novel inhibitors are sought to overcome resistance. nih.govbmj.com

Modulatory Effects on Gene Expression and Protein Homeostasis

Beyond direct antimicrobial action, derivatives of this scaffold have been engineered to modulate fundamental cellular processes such as RNA splicing and protein degradation, with significant implications for diseases like Huntington's.

RNA Splicing Modulation and Pseudoexon Insertion

A notable application of this compound derivatives is in the modulation of pre-mRNA splicing. Certain pyrazinamide (B1679903) derivatives have been designed as potent, CNS-penetrant huntingtin (HTT) splicing modulators. These compounds function by promoting the inclusion of a "pseudoexon" at the junction of exon 49 and 50 within the HTT pre-mRNA. This inserted pseudoexon contains a premature termination codon.

Impact on Huntingtin Protein Levels and Degradation Pathways

The primary consequence of the RNA splicing modulation described above is a significant reduction in the levels of both wild-type and mutant huntingtin (mHTT) protein. Huntington's disease is caused by an expansion of CAG repeats in the HTT gene, leading to a toxic polyglutamine tract in the mHTT protein. Therapies aimed at lowering the levels of this toxic protein are a major focus of research.

By inducing pseudoexon inclusion and subsequent NMD, these derivatives effectively lower the template available for protein translation, resulting in decreased synthesis of the HTT protein. This approach has demonstrated significant HTT lowering in human Huntington's disease stem cells and in mouse models of the disease.

Enzyme Inhibition and Epigenetic Regulation

The structural versatility of the this compound scaffold allows for its incorporation into inhibitors targeting a wide array of enzymes, including those involved in epigenetic regulation.

One significant area of development involves the design of selective inhibitors for Lysine Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from histone proteins, particularly histone H3 on lysines 4 and 9 (H3K4 and H3K9). The activity of LSD1 is closely linked to the regulation of gene expression, and its dysregulation is implicated in the development of several types of cancer, including acute myeloid leukemia (AML).

Indolin-5-yl-cyclopropanamine derivatives have been developed as potent and selective LSD1 inhibitors. For example, the representative compound 7e demonstrated a high affinity for LSD1. This inhibition of LSD1 can induce the differentiation of AML cells and has shown antitumor efficacy in preclinical models.

| Compound | Target Enzyme | IC50 (nM) | Selectivity |

|---|---|---|---|

| 7e | LSD1 | 24.43 | - |

| LSD2 | >200-fold vs LSD1 | >200-fold | |

| MAOs | >4000-fold vs LSD1 | >4000-fold |

This table summarizes the inhibitory concentration (IC50) of compound 7e against LSD1 and its selectivity over related enzymes, highlighting its potential as a targeted therapeutic agent.

Lysine-Specific Demethylase 1 (LSD1) Inhibition Mechanisms

Derivatives of this compound belong to a class of mechanism-based inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for epigenetic regulation through the demethylation of histone proteins. The inhibitory mechanism is centered on the unique chemical reactivity of the cyclopropylamine (B47189) moiety. LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase. The catalytic process involves the transfer of a hydride from the substrate to the FAD cofactor.

The cyclopropylamine group of these inhibitors acts as a substrate mimic. During the enzymatic reaction, the inhibitor undergoes oxidation by the FAD cofactor, leading to the formation of a reactive cyclopropaniminium ion intermediate. This intermediate is then attacked by a nucleophile in the active site, resulting in the formation of a stable, covalent adduct with the FAD cofactor. This process leads to the irreversible inactivation of the LSD1 enzyme.

| Compound Derivative | LSD1 IC50 (µM) | Stereochemistry |

|---|---|---|

| (1R,2S)-NCD18 | 0.23 | (1R,2S) |

| (1S,2R)-NCD18 | 2.6 | (1S,2R) |

| (1R,2S)-NCD25 | 0.55 | (1R,2S) |

| (1S,2R)-NCD25 | 2.1 | (1S,2R) |

| (1R,2S)-NCD41 | 10.7 | (1R,2S) |

| (1S,2R)-NCD41 | 2.7 | (1S,2R) |

Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Dual Inhibition

The Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a frequent event in various cancers, making it a prime target for therapeutic intervention. While inhibitors targeting individual components of this pathway exist, a more effective strategy has emerged in the form of dual PI3K/mTOR inhibitors.

The rationale for dual inhibition stems from the pathway's complex feedback mechanisms. For instance, selective inhibition of mTORC1 can lead to a feedback activation of the upstream kinase Akt, which can dampen the inhibitor's anti-proliferative effects. By simultaneously blocking both PI3K and mTOR, dual inhibitors can prevent this feedback loop, leading to a more comprehensive and durable shutdown of the entire signaling cascade. These inhibitors typically function as ATP-competitive agents, binding to the kinase domain of both PI3K isoforms (α, β, γ, δ) and mTOR.

This dual-action approach has been shown to be more efficacious than single-agent treatment in preventing the proliferation of tumor cells that are dependent on this pathway. The development of derivatives from scaffolds like this compound for this purpose would involve designing molecules that can fit into the ATP-binding pockets of both PI3K and mTOR enzymes.

| Compound | Target(s) | Inhibition Type | Notable IC50 Values (nM) |

|---|---|---|---|

| Dactolisib (NVP-BEZ235) | PI3K/mTOR | ATP-Competitive | PI3Kα: 4, mTOR: 21 |

| Voxtalisib | PI3K/mTOR | ATP-Competitive | PI3Kα: 39, mTORC1: 160 |

| Omipalisib | PI3K/mTOR | ATP-Competitive | PI3Kα: 0.019, mTORC1: 0.18 |

| Buparlisib (BKM120) | pan-PI3K | ATP-Competitive | PI3Kα: 52, PI3Kβ: 166 |

Protein-Protein Interaction (PPI) Disruption

B-Cell Lymphoma 6 (BCL6) Protein Binding and Inhibition

B-Cell Lymphoma 6 (BCL6) is a transcriptional repressor essential for the formation of germinal centers and is a key oncogenic driver in certain lymphoid malignancies, such as diffuse large B-cell lymphoma (DLBCL). BCL6 exerts its function by recruiting corepressor proteins, including SMRT and BCOR, to its BTB domain. This protein-protein interaction (PPI) is critical for its ability to repress genes involved in cell cycle control, differentiation, and apoptosis.

Inhibition of the BCL6-corepressor PPI has therefore become a key therapeutic strategy. Small molecules have been designed to bind to a specific pocket on the BCL6 BTB domain, thereby physically blocking the binding of corepressor proteins. The lead compound WK692, for example, directly binds to the BCL6 BTB domain and disrupts its interaction with the SMRT corepressor. nih.gov This disruption reactivates the expression of BCL6 target genes, leading to the inhibition of lymphoma cell growth and the induction of apoptosis. nih.gov The development of this compound derivatives as BCL6 inhibitors would require designing molecules that can effectively bind to this same corepressor binding groove on the BTB domain and disrupt this critical PPI.

Rational Design of PPI Modulators

Targeting protein-protein interactions with small molecules is a significant challenge in drug discovery. PPI interfaces are often large, flat, and lack the well-defined pockets found in traditional enzyme active sites, earning them the label of "undruggable" targets. However, advances in computational and structural biology have enabled the rational design of PPI modulators.

A key strategy is the identification of "hot spots," which are small clusters of amino acid residues that contribute the most to the binding energy of the interaction. Small molecules can be designed to bind to these hot spots, effectively disrupting the entire interaction. Structure-based drug design (SBDD) is a cornerstone of this approach. nih.gov It utilizes high-resolution structural data from X-ray crystallography or NMR to model how a potential drug molecule might fit into a target's binding site. This allows for the iterative optimization of a compound's affinity and specificity.

Computational methods, such as molecular dynamics simulations, can further illuminate the dynamic nature of PPIs and help predict how a modulator might affect the protein's conformation and binding affinity. nih.gov These rational design principles are crucial for developing effective inhibitors for challenging PPI targets like the BCL6-corepressor interface.

Neurobiological Target Engagement and Therapeutic Potential

Insights into Anti-Neurodegenerative Mechanisms (e.g., Alzheimer's, Huntington's)

The biological activities of this compound derivatives, particularly their roles in LSD1 and PI3K/mTOR inhibition, have significant therapeutic implications for neurodegenerative diseases like Alzheimer's and Huntington's. These diseases are multifactorial, involving protein misfolding, neuroinflammation, oxidative stress, and synaptic dysfunction.

LSD1 Inhibition: Recent research has implicated LSD1 in the pathology of Alzheimer's disease. Pathological tau protein, a hallmark of the disease, has been shown to sequester LSD1 in the cytoplasm of neurons, preventing it from performing its nuclear functions and contributing to neurodegeneration. nih.govpnas.org Pharmacological inhibition of LSD1 is being explored as a neuroprotective strategy. By modulating gene expression, LSD1 inhibitors could potentially counteract the transcriptional dysregulation induced by pathological tau and other neurotoxic insults. nih.gov In animal models of Alzheimer's and Huntington's disease, LSD1 inhibition has been shown to improve memory and learning. oryzon.com

PI3K/mTOR Inhibition: The PI3K/mTOR pathway is a critical regulator of neuronal survival, apoptosis, and neuroinflammation. mdpi.comnih.gov Dysregulation of this pathway is a common feature in many neurodegenerative disorders. nih.gov For example, mTOR signaling is involved in the clearance of aggregate-prone proteins like mutant huntingtin (in Huntington's disease) and amyloid-beta (in Alzheimer's disease) through a process called autophagy. researchgate.net Dual inhibition of PI3K and mTOR can modulate these processes, potentially reducing the accumulation of toxic protein aggregates and mitigating the chronic neuroinflammation that drives disease progression. mdpi.comnih.govresearchgate.net By targeting these fundamental cellular pathways, derivatives of this compound could offer a novel approach to treating these complex neurological conditions.

Specificity in Microglial Activation Inhibition

The targeted inhibition of microglial activation represents a key therapeutic strategy for a variety of neuroinflammatory and neurodegenerative diseases. Research into the biological activities of this compound derivatives has revealed a specific mechanism of action centered on the modulation of microglial phenotypes. This specificity is primarily achieved through the inhibition of Lysine-specific demethylase 1 (LSD1), an enzyme that plays a critical role in regulating gene expression associated with inflammation. news-medical.netmdpi.com

Microglia, the resident immune cells of the central nervous system, can adopt different activation states, broadly categorized as the pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes. nih.gov An overabundance of M1 microglia contributes to neuronal damage through the release of pro-inflammatory cytokines and reactive oxygen species. nih.gov Derivatives of this compound are understood to function as LSD1 inhibitors, and through this mechanism, they can specifically limit the polarization of microglia towards the pro-inflammatory M1 state. researchgate.netmdpi.com

The inhibition of LSD1 by these compounds interferes with the transcriptional machinery that drives the M1 phenotype. nih.gov One of the key mechanisms is the prevention of catalase (CAT) repression that is typically induced by pro-inflammatory stimuli like lipopolysaccharide (LPS). nih.gov By maintaining catalase levels, the subsequent expression of a range of pro-inflammatory markers is significantly reduced. nih.gov

Studies on LSD1 inhibitors have demonstrated a considerable reduction in the expression of key pro-inflammatory cytokines and markers. This selective inhibition highlights the potential of this compound derivatives to quell neuroinflammation without globally suppressing the immune functions of microglia.

Table 1: Effect of LSD1 Inhibition on Pro-Inflammatory Cytokine and Marker Expression in Macrophages/Microglia

| Target Gene/Protein | Effect of LSD1 Inhibition | Reference |

|---|---|---|

| Interleukin-1β (IL-1β) | Decreased expression | nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Decreased expression | nih.gov |

| Cyclooxygenase-2 (COX-2) | Decreased expression | nih.gov |

| CD14 | Decreased expression | nih.gov |

| Toll-like Receptor 2 (TLR2) | Decreased expression | nih.gov |

| Interferon Alpha and Beta Receptor Subunit (IFNAR) | Decreased expression | nih.gov |

Furthermore, the specificity of this inhibitory action is underscored by the differential effects on various signaling pathways. For instance, the loss of LSD1 has been shown to selectively inhibit the nuclear factor κB (NF-κB)-dependent inflammatory response to viral infection, while having minimal impact on the antiviral interferon (IFN) response. nih.govresearchgate.net This suggests that this compound derivatives could modulate specific arms of the microglial immune response, preserving essential protective functions while mitigating damaging inflammation.

The chromatin remodeling at the catalase promoter involves both LSD1 and histone deacetylase 1 (HDAC1). nih.gov The activity of LSD1 is a determining factor in the recruitment of both enzymes to the promoter region. nih.gov Inhibition of LSD1 disrupts this process, preventing HDAC1 binding and thereby maintaining a state of gene transcription for catalase. nih.gov This targeted epigenetic modulation is central to the specificity of microglial activation inhibition.

Table 2: Mechanistic Specificity of LSD1 Inhibition in Microglial Activation

| Mechanism | Consequence of LSD1 Inhibition | Reference |

|---|---|---|

| Catalase (CAT) Gene Repression | Prevents repression, maintaining catalase levels | nih.gov |

| HDAC1 Recruitment to CAT Promoter | Interferes with recruitment | nih.gov |

| NF-κB Dependent Inflammation | Selectively inhibited | nih.govresearchgate.net |

| Antiviral IFN Response | Negligible effect | nih.gov |

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling (R)-1-(Pyrrolidin-3-yl)cyclopropanamine in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.

- Conduct reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Follow hazard codes P201 ("Obtain special instructions before use") and P202 ("Do not handle until safety precautions are understood") .

- In case of exposure, rinse skin with soap/water (P302 + P352) and seek medical attention (P315) .

Q. Which chromatographic techniques are optimal for separating this compound from synthetic byproducts?

- Methodological Answer :

- Reverse-phase HPLC : Use a C18 column with a mobile phase of acetonitrile/water (pH adjusted with 0.1% TFA). Monitor at 210–260 nm for amine detection .

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) for enantiomeric separation, validated using reference standards .

Q. How can researchers validate the stability of this compound under biological assay conditions?

- Methodological Answer :

- Perform forced degradation studies at pH 2–9 (using HCl/NaOH buffers) and analyze via LC-MS to identify degradation products .

- Monitor thermal stability (25–40°C) over 72 hours to simulate assay conditions .

Advanced Research Questions

Q. What strategies improve asymmetric synthesis yields of this compound?

- Methodological Answer :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., Cu(I)/BINAP complexes) for cyclopropane ring formation .

- Optimize reaction temperature (90°C) and solvent polarity (e.g., DMF vs. THF) to enhance stereochemical control .

Q. How does the (R)-enantiomer’s stereochemistry influence pharmacological activity compared to the (S)-form?

- Methodological Answer :

- Conduct receptor-binding assays (e.g., radioligand displacement) to compare enantiomer affinities for targets like GPCRs or ion channels .

- Evaluate metabolic differences using liver microsomes: Monitor CYP450-mediated oxidation rates via LC-MS/MS .

Q. How can contradictory data on metabolic stability across in vitro models be resolved?

- Methodological Answer :

- Compare hepatocyte vs. microsomal stability: Adjust for enzyme expression differences (e.g., CYP3A4 vs. CYP2D6) using isoform-specific inhibitors .

- Validate findings with in silico simulations (e.g., molecular docking to identify metabolic hotspots) .

Q. What considerations are critical for designing in vivo studies on blood-brain barrier (BBB) permeability?

- Methodological Answer :

- Use wild-type and P-glycoprotein knockout mice to assess passive vs. active transport mechanisms .

- Quantify brain-to-plasma ratios via LC-MS/MS after intravenous administration .

Data Analysis & Quality Control

Q. How should researchers address batch-to-batch variability in enantiomeric purity?

- Methodological Answer :

- Implement in-process controls (IPC) during synthesis: Monitor intermediates via chiral GC-MS .

- Use circular dichroism (CD) spectroscopy to confirm enantiomeric excess (>98%) in final batches .

Q. What analytical workflows are recommended for impurity profiling?

- Methodological Answer :

- Perform high-resolution mass spectrometry (HRMS) to identify trace impurities (e.g., cyclopropane ring-opened derivatives) .

- Cross-validate with ¹H/¹³C NMR (e.g., detect residual solvents like DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.